molecular formula C7H11N3 B13529462 5-(pyrrolidin-3-yl)-1H-imidazole

5-(pyrrolidin-3-yl)-1H-imidazole

Cat. No.: B13529462
M. Wt: 137.18 g/mol
InChI Key: YQRQZXURFZZPAX-UHFFFAOYSA-N
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Description

5-(pyrrolidin-3-yl)-1H-imidazole is a heterocyclic compound that features both a pyrrolidine and an imidazole ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The pyrrolidine ring is known for its versatility and ability to enhance the pharmacokinetic properties of compounds, while the imidazole ring is often involved in biological processes due to its ability to coordinate with metal ions and participate in hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-3-yl)-1H-imidazole typically involves the construction of the pyrrolidine ring followed by the formation of the imidazole ring. One common method is the cyclization of N-Boc-protected amino acids with ethyl isocyanoacetate, followed by deprotection and cyclization to form the imidazole ring . Another approach involves the use of diols and primary amines catalyzed by a Cp*Ir complex to form the pyrrolidine ring, which is then functionalized to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-3-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

5-(pyrrolidin-3-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-3-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyrrolidin-3-yl)-1H-imidazole is unique due to the combination of both pyrrolidine and imidazole rings, which provides a balance of pharmacokinetic properties and biological activity. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-pyrrolidin-3-yl-1H-imidazole

InChI

InChI=1S/C7H11N3/c1-2-8-3-6(1)7-4-9-5-10-7/h4-6,8H,1-3H2,(H,9,10)

InChI Key

YQRQZXURFZZPAX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CN=CN2

Origin of Product

United States

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